Gleditsioside G

Description

Contextualization of Gleditsioside G within Natural Product Chemistry

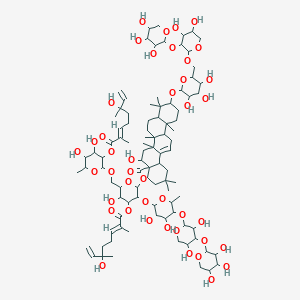

Gleditsioside G is a member of the oleanane-type triterpenoid (B12794562) saponins (B1172615). vulcanchem.com These saponins are characterized by a 30-carbon skeleton that originates from the oxidative modifications of squalene (B77637). vulcanchem.com The specific aglycone core of Gleditsioside G is echinocystic acid. vulcanchem.com A distinguishing feature of this compound is its bisdesmosidic nature, meaning it has sugar moieties attached at two different positions on the aglycone, specifically at the C-3 and C-28 locations. vulcanchem.com

The structural complexity of Gleditsioside G, particularly its bisdesmosidic glycosylation and the presence of chemically delicate acyl groups, makes its isolation challenging. vulcanchem.com Standard alkaline hydrolysis methods can cleave the ester-linked monoterpenic acids, requiring the use of milder purification protocols. vulcanchem.com The process of isolating Gleditsioside G typically involves solvent extraction with methanol (B129727) or ethanol (B145695), followed by column chromatography and, finally, preparative High-Performance Liquid Chromatography (HPLC) to separate it from structurally similar compounds. vulcanchem.com

Advanced spectroscopic techniques are essential for the structural elucidation of Gleditsioside G. vulcanchem.com Techniques such as DEPT, DQF-COSY, HOHAHA, and HMBC experiments have been instrumental in confirming its molecular structure. vulcanchem.com

Table 1: Chemical Properties of Gleditsioside G

| Property | Value |

| Molecular Formula | C94H148O42 |

| Molecular Weight | 1950.176 g/mol |

| Aglycone Core | Echinocystic acid |

| Glycosylation Pattern | Bisdesmosidic (C-3 and C-28) |

| CAS Number | 225529-55-5 |

Data sourced from Google Search results. vulcanchem.com

Triterpenoid saponins, a class of secondary metabolites found widely in the plant kingdom, are of significant interest in biological research due to their diverse pharmacological activities. nih.govinstitutoantonybarbosa.com.br These compounds have demonstrated a broad spectrum of effects, including anti-inflammatory, anti-cancer, antimicrobial, and antiviral properties. nih.govinstitutoantonybarbosa.com.brnih.gov

The biological activity of triterpenoid saponins is often attributed to their amphipathic nature, consisting of a lipophilic triterpenoid aglycone and a hydrophilic sugar chain. institutoantonybarbosa.com.br This structure allows them to interact with cell membranes, which is believed to be a key mechanism behind their various effects. institutoantonybarbosa.com.br For instance, their ability to form complexes with cholesterol in cell membranes can lead to increased permeability and even cell lysis, which is a mechanism for their antimicrobial and cytotoxic activities. institutoantonybarbosa.com.br

In the context of cancer research, numerous studies have highlighted the cytotoxic properties of saponins against various cancer cell lines. institutoantonybarbosa.com.brnih.govtandfonline.com Some saponins have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govtandfonline.com Furthermore, the anti-inflammatory activity of triterpenoid saponins is well-documented, with mechanisms potentially involving the inhibition of pro-inflammatory cytokines and enzymes. vulcanchem.cominstitutoantonybarbosa.com.brscholarsresearchlibrary.com

Gleditsia sinensis Lam., a plant in the Fabaceae family, is a well-established source of a wide array of bioactive compounds, making it a plant of significant medicinal and economic value. nih.govmdpi.com Traditionally used in Chinese medicine for various ailments, modern phytochemical research has confirmed the presence of numerous valuable compounds within this plant. nih.govresearchgate.net

The primary bioactive constituents of G. sinensis are triterpenoid saponins, with over 30 different saponins identified from this species. nih.govmdpi.com Gleditsioside G is one such saponin (B1150181) isolated from this plant. vulcanchem.com Beyond saponins, G. sinensis also contains other classes of bioactive molecules, including flavonoids, alkaloids, and sterols. nih.govresearchgate.net

Different parts of the G. sinensis plant, such as the thorns and pods, are utilized for their medicinal properties. vulcanchem.comresearchgate.net The thorns, in particular, have been the subject of research for their anti-cancer and anti-inflammatory activities. nih.govnih.gov The pods are recognized as having the highest concentration of triterpenoid saponins, including gleditsioside. mdpi.com The diverse range of compounds found in G. sinensis contributes to its broad spectrum of reported pharmacological activities, which include anti-tumor, anti-inflammatory, anti-HIV, antimicrobial, and antiallergic effects. nih.govnih.gov

Scope and Objectives of Gleditsioside G Academic Inquiry

The primary focus of academic inquiry into Gleditsioside G revolves around elucidating its potential pharmacological activities and understanding its biosynthesis. vulcanchem.commdpi.com Researchers are particularly interested in its anti-inflammatory and immunomodulatory effects, given that triterpenoid saponins from the Gleditsia species are known to suppress the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). vulcanchem.com A key objective is to determine how the unique glycosyl chains of Gleditsioside G contribute to these effects, possibly through the modulation of cellular signaling pathways such as NF-κB. vulcanchem.com

Another significant area of investigation is its potential as an anticancer agent. nih.govtandfonline.com Studies on other saponins from Gleditsia sinensis have shown cytotoxic activity against cancer cell lines, prompting research into whether Gleditsioside G shares these properties. nih.govresearchgate.net

Furthermore, understanding the biosynthesis of Gleditsioside G in Gleditsia sinensis is a critical objective. mdpi.com Research in this area aims to identify the key enzymes and regulatory genes involved in its production. mdpi.comresearchgate.net This knowledge could pave the way for biotechnological approaches to enhance the yield of this valuable compound. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to Gleditsioside G

The current research landscape for Gleditsioside G indicates that while its chemical structure has been well-characterized, the exploration of its biological activities is still in a relatively early stage. vulcanchem.com A significant portion of the research has focused on the broader extracts of Gleditsia sinensis or the general class of triterpenoid saponins, with fewer studies dedicated specifically to the isolated Gleditsioside G. researchgate.netresearchgate.net

A major knowledge gap is the precise molecular targets of Gleditsioside G. vulcanchem.com While its anti-inflammatory potential is suggested, the specific proteins and pathways it interacts with to exert these effects remain largely uncharacterized. vulcanchem.com Future research employing "omics" technologies like proteomics and transcriptomics is needed to identify these targets. vulcanchem.com

Another area requiring more in-depth investigation is the structure-activity relationship of Gleditsioside G. Understanding how its complex structure, including the specific sugar moieties and acyl groups, contributes to its biological effects is crucial for any potential therapeutic development. researchgate.net While some studies have looked at the cytotoxic activities of various saponins from Gleditsia sinensis, more detailed investigations into the mechanisms of action for Gleditsioside G, such as its ability to induce apoptosis, are warranted. nih.govresearchgate.net Furthermore, while the biosynthesis pathway of triterpenoid saponins in G. sinensis is being explored, the specific regulatory mechanisms governing the production of Gleditsioside G are not yet fully understood. mdpi.com

Properties

IUPAC Name |

[6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H148O42/c1-16-89(11,117)26-18-20-40(3)76(114)130-72-61(105)51(39-124-84-74(63(107)56(100)42(5)125-84)131-77(115)41(4)21-19-27-90(12,118)17-2)128-85(75(72)135-81-68(112)64(108)70(43(6)126-81)132-80-69(113)71(49(98)37-121-80)133-78-65(109)57(101)46(95)34-119-78)136-86(116)94-31-30-87(7,8)32-45(94)44-22-23-53-91(13)28-25-55(88(9,10)52(91)24-29-92(53,14)93(44,15)33-54(94)99)129-82-67(111)62(106)60(104)50(127-82)38-123-83-73(59(103)48(97)36-122-83)134-79-66(110)58(102)47(96)35-120-79/h16-17,20-22,42-43,45-75,78-85,95-113,117-118H,1-2,18-19,23-39H2,3-15H3/b40-20+,41-21+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMGGHDYKYLFRK-PKDVHWSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)OC(=O)/C(=C/CCC(C)(C=C)O)/C)O)OC(=O)/C(=C/CCC(C)(C=C)O)/C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H148O42 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1950.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin, Occurrence, and Isolation Methodologies of Gleditsioside G

Botanical Source and Geographical Distribution of Gleditsia sinensis Lam.

Gleditsioside G is primarily isolated from Gleditsia sinensis Lam., a deciduous tree belonging to the Leguminosae family. vulcanchem.comtandfonline.com This species, commonly known as the Chinese honey locust, is native to Asia, with a wide distribution across various provinces in China, including Hebei, Shandong, Henan, Shanxi, Shaanxi, Gansu, Jiangsu, and Hunan. tandfonline.comwikipedia.org It typically thrives in dry valleys at altitudes of 1000-1600 meters and along valley streams or on level land. pfaf.org Beyond its native China, G. sinensis has also been introduced to other parts of Asia, such as India and Pakistan, as well as to Europe. picturethisai.comlegumes-online.net The tree can grow up to 12-15 meters in height and is characterized by its robust, often branching spines. wikipedia.orgpfaf.orgtreesandshrubsonline.org

Gleditsia sinensis has a long history of use in traditional Chinese medicine, where it is recognized as one of the 50 fundamental herbs. wikipedia.org Different parts of the plant, including the fruits (known as "Da-Zao-Jiao") and thorns (known as "Zao-Jiao-Ci"), are utilized for various purposes. tandfonline.com

Tissue-Specific Accumulation and Developmental Dynamics of Gleditsioside G in Gleditsia sinensis

The accumulation of Gleditsioside G and other saponins (B1172615) in Gleditsia sinensis is both tissue-specific and developmentally regulated. Research has shown that saponins, including specific gleditsiosides, are found in various parts of the plant, such as the fruits, thorns, leaves, stems, and root bark. vulcanchem.comnih.govnih.gov

Metabolomic analyses have revealed that the highest concentrations of many saponins, including Gleditsioside I, are found in the fruit. nih.gov The fruit of G. sinensis exists in two main forms: the normal, larger fruit (Gleditsiae Sinensis Fructus or GSF) and the abnormal, often older or damaged fruit (Gleditsiae Fructus Abnormalis or GFA). srce.hr While the total saponin (B1150181) content may not differ significantly between the two, the relative proportions of different saponins can vary. srce.hr

The concentration of gleditsiosides also changes as the plant develops. For instance, studies have observed that the levels of gleditsiosides in the pods of G. sinensis increase from June to November. mdpi.com Specifically, research quantifying saponin concentration during pod development at the fruit-setting, elongation, and browning stages has provided insights into the dynamic nature of its accumulation. mdpi.com This developmental regulation suggests that the timing of harvest is a critical factor for maximizing the yield of Gleditsioside G.

Advanced Extraction and Purification Techniques for Gleditsioside G

The isolation of Gleditsioside G from Gleditsia sinensis involves a multi-step process that leverages advanced extraction and purification methodologies to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of Gleditsioside G. vulcanchem.comnih.gov Given that triterpenoid (B12794562) saponins often lack strong chromophores for UV detection, analytical methods may employ detectors like Charged Aerosol Detection (CAD) coupled with HPLC for quantification. researchgate.net Preparative HPLC is crucial for the final purification step, allowing for the isolation of Gleditsioside G from other structurally similar saponins. vulcanchem.com

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MS/MS) is a powerful analytical tool for the characterization and identification of saponins in plant extracts. ekb.egcreative-biolabs.com This technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, enabling the detailed structural elucidation of compounds like Gleditsioside G. vulcanchem.commdpi.com It is particularly useful for analyzing complex mixtures and identifying individual components with high sensitivity and specificity. ajol.infoamericanpharmaceuticalreview.com

Initial extraction of saponins from the powdered plant material, such as the fruits or thorns, is typically performed using solvents like methanol (B129727) or ethanol (B145695). vulcanchem.comjst.go.jp The crude extract, rich in a mixture of saponins, is then subjected to fractionation.

A common fractionation method involves solvent-solvent extraction. For instance, an aqueous solution of the crude extract can be partitioned with n-butanol. mdpi.com The n-butanol extract, which will contain the saponins, is then concentrated. Further purification often employs column chromatography. Macroporous resins, such as D101 or AB-8, are frequently used. google.comcaf.ac.cn The saponin-containing extract is loaded onto the column, and a stepwise elution with different concentrations of ethanol in water allows for the separation of saponins from other compounds. For example, after washing with water and a low concentration of ethanol (e.g., 10%), a higher concentration of ethanol (e.g., 70%) is used to elute the target saponins. google.com

Fractional precipitation using different concentrations of alcohols like ethanol or isopropanol (B130326) can also be employed to separate galactomannans and purify saponins. nih.gov

Optimizing extraction parameters is critical for maximizing the yield and purity of Gleditsioside G. Factors such as the choice of solvent, extraction time, temperature, and the solid-to-liquid ratio significantly influence the efficiency of the extraction process. mdpi.commdpi.com

For solvent extraction, methanol and different concentrations of aqueous ethanol are commonly tested to find the optimal solvent system. srce.hr Advanced extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are emerging as more efficient and environmentally friendly alternatives to conventional methods like maceration and Soxhlet extraction. scielo.brencyclopedia.pubnih.gov These modern techniques can reduce extraction time, lower solvent consumption, and potentially increase the yield of bioactive compounds. nih.govnih.gov

The optimization process often involves a systematic study of various parameters. For example, researchers might investigate different extraction durations and temperatures to determine the conditions that yield the highest concentration of the target compound. nih.gov For column chromatography, the choice of resin and the gradient of the mobile phase are optimized to achieve the best separation and highest purity of the final product. caf.ac.cn The goal is to develop a protocol that is not only high-yielding but also reproducible and scalable for research and potential future applications. internationaljournalssrg.orgnih.gov

Biosynthetic Pathways and Genetic Regulation of Gleditsioside G

Elucidation of the Triterpene Backbone Biosynthesis

The fundamental structure of Gleditsioside G is its triterpene backbone. This C30 precursor is assembled from five-carbon isoprene (B109036) units. In plants, two distinct pathways, the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP/DOXP) pathway, are responsible for producing these essential building blocks. mdpi.comnih.gov Both pathways are integral to the formation of the triterpene backbone in Gleditsia sinensis. mdpi.com

The MVA pathway, primarily located in the cytoplasm and endoplasmic reticulum, is a key contributor to the biosynthesis of triterpenoids. nih.govrsc.org This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). nih.govresearchgate.net These two molecules are the universal five-carbon precursors for all isoprenoids. nih.gov In the context of Gleditsioside G biosynthesis in G. sinensis, the MVA pathway provides the necessary IPP and DMAPP units for the downstream synthesis of the triterpene skeleton. mdpi.com Two molecules of farnesyl diphosphate (FPP), each formed from the condensation of IPP and DMAPP units, are combined to form the C30 precursor, squalene (B77637), which is the direct precursor to the triterpenoid (B12794562) backbone. nih.gov Transcriptome analysis of G. sinensis has shown that genes encoding key enzymes of the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), are highly expressed during Gleditsioside synthesis. mdpi.comconsensus.app Overexpression of HMGCR has been shown to significantly enhance the production of gleditsioside, highlighting the pathway's critical role. mdpi.com

Operating in the plastids, the MEP pathway is an alternative route for the synthesis of IPP and DMAPP. nih.govresearchgate.net This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govnih.gov While the MVA pathway is traditionally associated with the synthesis of sesquiterpenes and triterpenes, the MEP pathway also contributes the necessary precursors. mdpi.comrsc.org There is evidence of crosstalk between the MVA and MEP pathways, allowing for the exchange of isoprenoid precursors. rsc.org In G. sinensis, genes encoding key enzymes of the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), show elevated expression levels during pod development when gleditsioside levels are increasing. mdpi.com This indicates that the MEP pathway is also actively supplying the five-carbon building blocks required for the formation of the Gleditsioside G triterpene backbone. mdpi.com

Table 1: Key Enzymes in Triterpene Backbone Biosynthesis

| Pathway | Enzyme | Abbreviation | Function |

|---|---|---|---|

| Mevalonate (MVA) Pathway | 3-hydroxy-3-methylglutaryl-CoA reductase | HMGCR | Catalyzes the rate-limiting step in the MVA pathway. mdpi.com |

| Isopentenyl-diphosphate Delta-isomerase | IDI | Interconverts IPP and DMAPP. mdpi.com | |

| Methylerythritol Phosphate (MEP) Pathway | 1-deoxy-D-xylulose-5-phosphate synthase | DXPS | Catalyzes the first committed step of the MEP pathway. mdpi.com |

| 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | ISPG | Involved in the later steps of the MEP pathway. mdpi.com | |

| Downstream Synthesis | Farnesyl diphosphate synthase | FPPS | Synthesizes farnesyl diphosphate (FPP) from IPP and DMAPP. researchgate.net |

| Squalene synthase | SS | Condenses two FPP molecules to form squalene. researchgate.net |

Enzymatic Transformations in Gleditsioside G Biosynthesis

Following the cyclization of 2,3-oxidosqualene (B107256) to form a basic triterpenoid skeleton like β-amyrin, a series of modifications are required to produce the final Gleditsioside G molecule. frontiersin.org These transformations are primarily catalyzed by two major enzyme families: Cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). frontiersin.orgnih.gov

Cytochrome P450s are a large superfamily of enzymes that catalyze a wide range of oxidative reactions, playing a crucial role in generating the structural diversity of triterpenoid saponins (B1172615). oup.comnih.gov In the biosynthesis of Gleditsioside G, specific P450s are responsible for hydroxylating and oxidizing the triterpene backbone at specific positions. nih.gov

CYP93E1 : This enzyme is known to be a C-24 hydroxylase. nih.govoup.com In soybean, CYP93E1 catalyzes the hydroxylation of β-amyrin at the C-24 position, a key step in soyasaponin biosynthesis. oup.com Transcriptome analysis of G. sinensis has identified unigenes encoding for CYP93E1, and its overexpression was found to significantly enhance gleditsioside biosynthesis, indicating its vital role in the oxidative modification of the triterpene skeleton. mdpi.comconsensus.app

CYP72A : Members of the CYP72A subfamily are involved in various oxidation reactions in triterpenoid biosynthesis. oup.com For instance, in Glycyrrhiza uralensis, CYP72A154 is involved in the biosynthesis of glycyrrhizin. oup.comoup.com In G. sinensis, CYP72A genes have been identified as key enzymes for saponin (B1150181) biosynthesis, likely catalyzing crucial hydroxylation steps on the path to Gleditsioside G. nih.govnih.gov

CYP716A : This subfamily is well-characterized for its role as multifunctional C-28 oxidases. oup.comresearchgate.net Enzymes like CYP716A12 from Medicago truncatula can catalyze the three-step oxidation of β-amyrin at the C-28 position to form oleanolic acid. oup.comoup.com The identification of CYP716A unigenes in G. sinensis strongly suggests their involvement in the oxidation of the C-28 methyl group of the triterpene precursor, a common feature in many saponins. nih.gov

CYP88D : In Glycyrrhiza uralensis, CYP88D6 has been identified as a β-amyrin 11-oxidase, responsible for the oxidation at the C-11 position. oup.com The presence of CYP88D homologs in G. sinensis points to their potential role in catalyzing specific oxidation reactions necessary for the formation of the Gleditsioside G aglycone. nih.gov

Glycosylation is the final and critical step in saponin biosynthesis, where sugar moieties are attached to the triterpenoid aglycone (sapogenin). frontiersin.org This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated donor, such as UDP-glucose, to the aglycone. nih.govdtu.dk This step not only increases the water solubility of the molecule but is also essential for its biological activity. researchgate.net In G. sinensis, numerous unigenes encoding UGTs have been identified, and their expression is correlated with saponin accumulation. nih.gov These enzymes are responsible for attaching the specific sugar chains to the Gleditsioside G aglycone at defined positions, completing the biosynthesis of the final compound. mdpi.comnih.gov

Table 2: Key Enzymes in Gleditsioside G Modification

| Enzyme Family | Specific Enzyme Example | Function in Triterpenoid Saponin Biosynthesis | |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP93E1 | Catalyzes C-24 hydroxylation of the triterpene backbone. mdpi.comoup.com | |

| CYP72A | Performs various crucial oxidation reactions on the aglycone. nih.govnih.gov | ||

| CYP716A | Acts as a C-28 oxidase, forming a carboxyl group. oup.comresearchgate.net | ||

| CYP88D | Catalyzes specific hydroxylations, such as at the C-11 position. oup.comnih.gov | ||

| UDP-Glycosyltransferases | UGTs | Catalyze the attachment of sugar moieties to the sapogenin. mdpi.comnih.gov | |

| Other Enzymes | Squalene epoxidase | SQE | Converts squalene to 2,3-oxidosqualene. researchgate.net |

| Oxidosqualene cyclase | OSC (e.g., β-amyrin synthase) | Cyclizes 2,3-oxidosqualene to form the triterpene skeleton. frontiersin.org |

Transcriptional and Post-Transcriptional Regulation of Gleditsioside Biosynthesis

The biosynthesis of Gleditsioside G, a significant bioactive triterpenoid saponin found in Gleditsia sinensis, is a complex process governed by intricate regulatory networks at both the transcriptional and post-transcriptional levels. Understanding these mechanisms is crucial for elucidating the pathways of saponin accumulation and for potential metabolic engineering efforts.

Gene Expression Profiling via RNA-seq and Transcriptome Analysis

To unravel the molecular regulation of gleditsioside biosynthesis, comprehensive transcriptome analysis using RNA-sequencing (RNA-seq) has been performed on the pods of Gleditsia sinensis at various developmental stages. mdpi.com This approach allows for a global view of gene expression, providing a snapshot of the transcripts present in the tissue at a specific time.

In a study analyzing six developmental stages of G. sinensis pods, a total of 163,319 unigenes were identified. mdpi.com After filtering and assembly, 133,646 of these were deemed credible, indicating high-quality RNA-seq data suitable for further analysis. mdpi.com Similarly, another transcriptome study of nine different tissues of G. sinensis constructed 81,511 unique transcripts, of which 47,855 were classified as unigenes. nih.govnih.gov These extensive genetic resources are fundamental for identifying the key enzymes and regulatory factors involved in the Gleditsioside G biosynthetic pathway. mdpi.comnih.gov The predominant pathways identified as integral to gleditsioside biosynthesis include the mevalonate (MVA) pathway, the methylerythritol phosphate (MEP/DOXP) pathway, and the triterpene cyclization process. mdpi.com

Identification of Differentially Expressed Genes (DEGs)

Analysis of transcriptome data across different pod development stages revealed a significant number of differentially expressed genes (DEGs) associated with terpenoid biosynthesis. One study identified 703 DEGs in the terpenoid backbone pathway and 162 DEGs in the triterpenoid biosynthesis pathway. mdpi.comconsensus.app Among these, 99 unigenes encoding 17 key enzymes in the gleditsioside biosynthesis pathway were found to be differentially expressed. mdpi.com

The expression patterns of these DEGs often correlate with the accumulation of gleditsioside, which tends to increase as the pods mature. mdpi.com Key enzymes encoded by these DEGs play crucial roles at various steps of the pathway. Weighted gene correlation network analysis (WGCNA) has further highlighted specific genes, such as those encoding HMGCR and LUP4, as potentially pivotal in gleditsioside biosynthesis. mdpi.com Overexpression experiments have validated that enhancing the expression of genes like HMGCR, LUP4, and CYP93E1 can significantly increase the production of gleditsioside. mdpi.com

Below is a table summarizing some of the key differentially expressed genes and the enzymes they encode that are implicated in the biosynthesis of Gleditsioside G.

| Gene/Unigene ID | Encoded Enzyme | Putative Role in Biosynthesis |

| CL5845.Contig1 | 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) | Key regulatory enzyme in the MVA pathway, a foundational pathway for terpenoid precursors. mdpi.com |

| Not Specified | Farnesyl diphosphate synthase (FPPS) | Catalyzes the formation of farnesyl diphosphate, a precursor for triterpenoids. |

| Not Specified | Squalene synthase (SS) | Catalyzes the first committed step in triterpenoid synthesis from farnesyl diphosphate. |

| CL8823.Contig2 | Beta-amyrin synthase (LUP4) | A type of oxidosqualene cyclase (OSC) that catalyzes the cyclization of 2,3-oxidosqualene to form the triterpene backbone. mdpi.com |

| CL11248.Contig4 | Cytochrome P450 (CYP93E1) | Involved in the oxidation and modification of the triterpene skeleton. mdpi.com |

| Not Specified | UDP-glucosyltransferase (UGT) | Catalyzes the final glycosylation steps, attaching sugar moieties to the sapogenin core to form the final saponin. mdpi.comnih.gov |

| Not Specified | ENIN | A specific enzyme identified in the gleditsioside biosynthesis pathway. mdpi.com |

| Not Specified | AGBH | An enzyme whose encoding DEG is believed to be important in determining gleditsioside synthesis. mdpi.com |

MicroRNA (miRNA) Regulation in Terpenoid Synthesis

Post-transcriptional regulation by microRNAs (miRNAs) adds another layer of complexity to the control of terpenoid synthesis. MiRNAs are small, non-coding RNA molecules that typically downregulate gene expression by cleaving target messenger RNAs (mRNAs) or inhibiting their translation. mdpi.com

In G. sinensis pods, a genome-wide profiling study identified 351 conserved miRNAs belonging to 216 families at three different developmental stages. mdpi.com Among these, 37 were found to be differentially expressed, suggesting their involvement in the developmental regulation of metabolism. mdpi.comproquest.com Target prediction analysis for these differentially expressed miRNAs revealed 708 potential unigene targets. mdpi.com

Several of these miRNAs are predicted to target genes encoding key enzymes in terpenoid and related pathways. For instance, the targets of miR838-3p and miR2093-5p are involved in brassinosteroid biosynthesis and indole (B1671886) alkaloid biosynthesis, which are derived from terpenoid precursors. mdpi.comresearchgate.net This suggests that miRNAs play an indispensable role in modulating the flux through the triterpenoid saponin biosynthesis pathway. mdpi.com

The following table details specific differentially expressed miRNAs in G. sinensis and their predicted roles in regulating terpenoid synthesis.

| miRNA ID | Predicted Target Gene(s)/Pathway(s) | Putative Regulatory Role |

| miR838-3p | Genes encoding BAS1 enzyme (P450 family) in the Brassinosteroid Biosynthesis (BRB) pathway. mdpi.com | Negative regulation of a branch of terpenoid synthesis. mdpi.com |

| miR2093-5p | Genes in derived branches of monoterpenes, gleditsioside, BRB, and Indole Alkaloid Biosynthesis (IAB). mdpi.com | Regulation of triterpenoid saponin and monoterpenoid biosynthesis. mdpi.comresearchgate.net |

| miR829-3p.1 | Genes involved in thiamine (B1217682) biosynthesis. mdpi.com | Potential cross-regulation between primary and secondary metabolism. mdpi.com |

| miR4414b | Genes encoding Isopentenyltransferase (IPT) in cytokinin synthesis. mdpi.com | Negative regulation of terpenoid pathways by targeting catalytic enzyme genes. mdpi.com |

| miR5037a | Genes involved in cytokinin synthesis; targets also participate in BRB, IAB, and terpenoid backbone biosynthesis. mdpi.com | Broad regulatory role in terpenoid synthesis. mdpi.comresearchgate.net |

Interactive Metabolic Pathways Influencing Gleditsioside G Production

The biosynthesis of Gleditsioside G does not occur in isolation but is intricately connected with various other primary and secondary metabolic pathways. The core precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are produced by the MVA and MEP pathways. mdpi.com These same precursors are essential building blocks for a wide array of other vital compounds.

KEGG pathway analysis has revealed that the gleditsioside synthesis pathway is significantly associated with at least ten other metabolic pathways. mdpi.com These interactive pathways often compete for the same pool of precursors (IPP and DMAPP), meaning that the regulation of one pathway can directly impact the flux and output of another. mdpi.com

Key interactive pathways include:

Sterol Biosynthesis: This pathway also utilizes 2,3-oxidosqualene, the same intermediate that is cyclized to form the triterpene backbone of gleditsioside. mdpi.com

Brassinosteroid (BR) Biosynthesis: Brassinosteroids are steroidal plant hormones essential for growth and development, and their synthesis branches off from the main terpenoid pathway. mdpi.commdpi.com

Hormone Biosynthesis: The MEP and MVA pathways supply the foundational molecules for several key plant hormones, including abscisic acid (ABA), gibberellins (B7789140) (GA), and cytokinins. mdpi.com Regulation of these hormone levels is interconnected with the production of terpenoid saponins.

The interplay between these pathways suggests a complex metabolic network where the production of Gleditsioside G is balanced against the plant's requirements for growth, development, and stress response. mdpi.com For example, transcription factors that regulate secondary metabolism are often responsive to hormonal signals, creating a feedback loop between hormone levels and saponin production. mdpi.com

| Interacting Pathway | Shared Precursor/Intermediate | Significance of Interaction |

| Sterol Biosynthesis | Isopentenyl pyrophosphate (IPP), Dimethylallyl diphosphate (DMAPP), 2,3-oxidosqualene | Direct competition for intermediates, influencing the carbon flux towards either saponin or sterol production. mdpi.com |

| Brassinosteroid Biosynthesis | IPP, DMAPP, Squalene | The synthesis of these essential growth hormones is metabolically linked to the saponin pathway. mdpi.com |

| Gibberellin (GA) Biosynthesis | IPP, DMAPP | Competition for early precursors in the terpenoid backbone pathway. mdpi.com |

| Abscisic Acid (ABA) Biosynthesis | IPP, DMAPP | Links saponin synthesis to stress response and developmental regulation. mdpi.com |

| Cytokinin Synthesis | IPP, DMAPP | Interconnects secondary metabolite production with cell division and growth signaling. mdpi.commdpi.com |

Preclinical Biological Activities and Mechanistic Investigations of Gleditsioside G

Cellular and Molecular Pharmacology of Gleditsioside G in In Vitro Models

Gleditsioside G, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Gleditsia genus, has been a subject of investigation for its potential pharmacological activities. vulcanchem.com As with many phytochemicals, its biological effects are explored through various in vitro models to understand its interaction with cellular and molecular pathways. frontiersin.org Research into saponins (B1172615) from the Gleditsia species has revealed a range of biological activities, including cytotoxic and anti-inflammatory effects. researchgate.net

Extracts from Gleditsia sinensis, the plant source of Gleditsioside G, have demonstrated cytotoxic activity against a variety of cancer cell lines. researchgate.netresearchgate.net The anticancer effects of these extracts and their constituent saponins are often attributed to their ability to induce apoptosis, modulate the cell cycle, and inhibit cell proliferation. researchgate.netresearchgate.netmdpi.com

While specific studies detailing the effects of Gleditsioside G on apoptosis and cell cycle are limited, research on related compounds and extracts from the same genus provides significant insights. For instance, Gleditsioside E, another saponin from Gleditsia sinensis, has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in human leukemia HL-60 cells. spandidos-publications.comthieme-connect.com Extracts from Gleditsia sinensis have been found to induce apoptosis in various human solid tumor cell lines, as demonstrated by DNA fragmentation analysis. researchgate.netresearchgate.net This process is often regulated by complex signaling pathways involving proteins that control cell survival and death. mdpi.commdpi.com The fruit extract of Gleditsia sinensis Lam., when used with the chemotherapy drug cisdiamine dichloridoplatinum (II) (CDDP), was found to increase apoptosis and cell cycle arrest in Lewis lung carcinoma (LLC) cells. researchgate.net This effect was associated with an increase in the cyclin-dependent kinase inhibitor p21 and a decrease in cyclin D1. researchgate.netoncotarget.com

The inhibition of cancer cell proliferation is a key mechanism of many chemotherapeutic agents. dovepress.com Extracts from Gleditsia sinensis (GSE) have been shown to suppress the in vitro growth of several cancer cell lines, including those from esophageal squamous cell carcinoma. researchgate.netnih.gov An anchorage-independent clonogenicity assay confirmed that treatment with GSE caused solid tumor cell lines to progressively lose their ability to regenerate. researchgate.net This anti-proliferative effect is a hallmark of many naturally occurring saponins, which can interfere with various stages of cell growth and division. mdpi.comiiarjournals.org

Table 1: Summary of In Vitro Anticancer and Cytotoxic Research on Gleditsia-Derived Agents

| Agent Studied | Cell Line(s) | Observed Effects | Key Findings/Mechanisms |

|---|---|---|---|

| Gleditsioside E | HL-60 (Human Leukemia) | Induction of apoptosis, G2/M cell cycle arrest | Caused a significant increase in apoptotic cells. spandidos-publications.comthieme-connect.com |

| Gleditsia sinensis Fruit Extract (GSE) | Various solid tumors (Breast, Hepatoblastoma, Esophageal) | Cytotoxicity, Induction of apoptosis, Inhibition of proliferation | Demonstrated dose- and time-dependent cytotoxicity and loss of regeneration potential. researchgate.netresearchgate.net |

Triterpenoid saponins derived from Gleditsia species are recognized for their anti-inflammatory properties. vulcanchem.com Extracts from the plant have been used in traditional medicine to treat inflammatory conditions. researchgate.net Modern cellular assays have helped to elucidate the mechanisms behind these effects. researchgate.netnih.gov

Gleditsioside G is implicated in the modulation of key inflammatory mediators. Research indicates that triterpenoid saponins from Gleditsia species can suppress the production of nitric oxide (NO) and inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). vulcanchem.com The glycosyl chains of Gleditsioside G are thought to play a role in these effects. vulcanchem.com Broader studies on Gleditsia extracts confirm these findings, showing a reduction in the expression of TNF-α and Interleukin-1 beta (IL-1β). researchgate.netresearchgate.netnih.gov The production of NO and Prostaglandin E2 (PGE2) in macrophage cell lines like RAW 264.7 was also inhibited by extracts from Gleditsia sinensis thorns. nih.gov These mediators are central to the inflammatory response; excessive production of NO by inducible nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-1β can lead to tissue damage. nih.govihs-headache.orgfrontiersin.org

The anti-inflammatory and anticancer effects of Gleditsia extracts appear to be linked to their influence on the cyclooxygenase-2 (COX-2) signaling pathway. researchgate.netnih.gov COX-2 is an enzyme that is often upregulated during inflammation and in various cancers, where it catalyzes the production of prostaglandins. medsci.org Studies on the fruit extract of Gleditsia sinensis (GSE) revealed that it suppressed the mRNA expression levels of COX-2 in a dose-dependent manner across eight different esophageal squamous cell carcinoma (ESCC) cell lines, without affecting the COX-1 isoform. researchgate.netnih.gov This suggests that the anticancer activity of GSE is associated with the downregulation of COX-2 expression. researchgate.netnih.gov The COX-2 pathway is a critical target in inflammation as it leads to the synthesis of PGE2, a potent inflammatory mediator. medsci.orgnih.gov

Table 2: Summary of In Vitro Anti-inflammatory Research on Gleditsia-Derived Agents

| Agent Studied | Cell Line(s) | Observed Effects | Key Findings/Mechanisms |

|---|---|---|---|

| Triterpenoid Saponins (incl. Gleditsioside G) | Macrophages (assumed) | Suppression of NO and TNF-α production | The compound's glycosyl chains are believed to mediate these effects. vulcanchem.com |

| Gleditsia sinensis Thorns Extract | RAW 264.7 (Macrophage) | Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production | Demonstrates direct inhibition of key inflammatory product synthesis. nih.gov |

| Gleditsia sinensis Fruit Extract (GSE) | Esophageal Squamous Cell Carcinoma (ESCC) lines | Suppression of COX-2 mRNA expression | The anti-cancer effect of the extract is linked to the specific inhibition of the COX-2 pathway. researchgate.netnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Gleditsioside G |

| Gleditsioside E |

| Gleditsioside B |

| Nitric Oxide (NO) |

| Prostaglandin E2 (PGE2) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

Anti-angiogenic Properties and Endothelial Cell Function Modulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions. The modulation of endothelial cell function is a key strategy for controlling angiogenesis. While the saponin fraction from Gleditsia sinensis fruits has demonstrated anti-angiogenic potential, specific studies detailing the effects of Gleditsioside G on endothelial cell function are not extensively documented. Research has instead focused on other constituents, such as Gleditsioside B and Cytochalasin H, as the primary active anti-angiogenic compounds within Gleditsia extracts. researchgate.netjst.go.jp

The migration of endothelial cells and their subsequent organization into three-dimensional capillary-like structures are fundamental steps in angiogenesis. frontiersin.orgthermofisher.com There is currently a lack of specific published data on the direct effects of Gleditsioside G on these processes.

However, detailed studies on the related compound Gleditsioside B have shown potent inhibitory activity. Gleditsioside B was found to effectively abrogate the migration of human umbilical vein endothelial cells (HUVECs) induced by basic fibroblast growth factor (bFGF). nih.gov This inhibition of cell movement is a crucial component of its anti-angiogenic activity. The tube formation assay, which models the morphological differentiation of endothelial cells into vascular networks, is a standard in vitro method for assessing angiogenesis. thermofisher.comibidi.com While data for Gleditsioside G is unavailable, the broader anti-angiogenic potential of Gleditsia sinensis extracts suggests this is a key area for future research. jst.go.jp

The remodeling of the extracellular matrix (ECM) is essential for endothelial cell invasion and migration during angiogenesis. openaccessjournals.com This process is tightly controlled by the balance between matrix metalloproteinases (MMPs), which are enzymes that degrade the ECM, and their endogenous counterparts, tissue inhibitors of metalloproteinases (TIMPs). proteopedia.orgmdpi.complos.org

Specific investigations into how Gleditsioside G regulates MMP and TIMP activity have not been reported. In contrast, research on Gleditsioside B demonstrates a clear influence on this system. Gleditsioside B treatment of HUVECs led to the inhibition of both the expression and activity of MMP-2 (also known as gelatinase A), a key enzyme in the degradation of type IV collagen in the basement membrane. nih.gov Concurrently, Gleditsioside B was shown to increase the expression of TIMP-1, further shifting the balance away from ECM degradation. nih.gov These findings for a related saponin are summarized in the table below.

Table 1: Effects of Gleditsioside B on MMP and TIMP Regulation in HUVECs

| Compound | Target Protein | Observed Effect | Reference |

|---|---|---|---|

| Gleditsioside B | MMP-2 | Inhibition of expression and activity | nih.gov |

This table presents data for Gleditsioside B, as specific findings for Gleditsioside G are not available.

Angiogenesis is driven by a variety of pro-angiogenic factors that stimulate endothelial cells. Key examples include basic fibroblast growth factor (bFGF) and endothelin-1 (B181129) (EDN1), which promote cell proliferation, migration, and differentiation. jst.go.jpnih.gov

The direct impact of Gleditsioside G on these specific factors has not been characterized in available studies. However, the mechanism of related compounds from Gleditsia sinensis involves the disruption of signaling cascades initiated by these factors. Studies have shown that Gleditsioside B can effectively block endothelial cell migration induced by bFGF. nih.govjst.go.jp Furthermore, an ethanol (B145695) extract of Gleditsia sinensis thorns, as well as its active constituent Cytochalasin H, was found to significantly reduce the expression and release of the potent pro-angiogenic factor EDN1 from HUVECs. jst.go.jpjst.go.jp This suggests that compounds from Gleditsia can interfere with key angiogenic signaling pathways.

Other Preclinical Biological Activities (e.g., Antimicrobial, Antioxidant, Analgesic)

Extracts and isolated compounds from various Gleditsia species have been reported to possess a wide array of pharmacological properties. researchgate.net Reviews of the genus indicate that crude extracts and their constituents have shown antimicrobial, antioxidant, and analgesic activities in preclinical models. researchgate.netresearchgate.netbanglajol.infoijpsr.combanglajol.info However, studies that have specifically isolated and evaluated Gleditsioside G for these particular biological activities are not prominent in the existing literature. The general bioactivity of the genus suggests that individual saponins like Gleditsioside G could contribute to these effects, marking a potential area for further investigation.

Molecular Targets and Signaling Pathways Involved in Gleditsioside G Action

Understanding the specific molecular targets and signaling pathways that a compound modulates is crucial for elucidating its mechanism of action. For Gleditsioside G, this area remains largely unexplored. The detailed mechanistic studies available have been performed on other related compounds from Gleditsia.

Targeting of Kinase Cascades (e.g., ERK, PI3K/AKT, FAK)

Intracellular kinase signaling cascades are central to regulating the cellular processes involved in angiogenesis, including proliferation, survival, and migration. Key pathways include the Ras/ERK pathway and the PI3K/AKT pathway, which are often activated downstream of growth factor receptors. nih.govmdpi.com Focal Adhesion Kinase (FAK) is another critical non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to control cell motility. nih.gov

There is no specific data demonstrating that Gleditsioside G directly targets the ERK, PI3K/AKT, or FAK pathways. The most relevant and detailed research in this area has been conducted on Gleditsioside B. This work has shown that Gleditsioside B inhibits the phosphorylation, and thus the activation, of FAK, ERK, and AKT in a concentration-dependent manner in endothelial cells. nih.gov The inhibition of these interconnected signaling pathways is the underlying mechanism for its observed anti-migratory and anti-angiogenic effects. nih.govjci.org The interplay between these pathways is a common theme in cell signaling, where FAK can act upstream of PI3K/AKT. nih.gov

Table 2: Kinase Signaling Pathways Targeted by Gleditsioside B

| Compound | Targeted Pathway | Effect | Reference |

|---|---|---|---|

| Gleditsioside B | FAK | Inhibition of phosphorylation | nih.gov |

| Gleditsioside B | ERK | Inhibition of phosphorylation | nih.gov |

This table presents data for Gleditsioside B, as specific findings for Gleditsioside G are not available.

Influence on Gene Expression and Protein Synthesis

The direct influence of isolated Gleditsioside G on gene expression and protein synthesis in preclinical models is an area with limited specific research. However, studies on the biosynthesis of gleditsiosides in Gleditsia sinensis provide insights into the genetic regulation of these compounds. Transcriptome analyses have identified numerous differentially expressed genes (DEGs) involved in the terpenoid backbone and triterpenoid biosynthesis pathways, which are crucial for the formation of gleditsiosides. vulcanchem.com

Key enzymes and transcription factors that regulate the synthesis of saponins, the class of compounds to which Gleditsioside G belongs, have been identified. These include enzymes like HMGCR and AGBH, which may be determinants in the synthesis of Gleditsioside G. vulcanchem.com The expression of these genes is part of a complex metabolic network that also involves pathways for sterol and brassinolide (B613842) biosynthesis. vulcanchem.com While this information pertains to the production of Gleditsioside G within the plant, it underscores the compound's origins in genetically regulated pathways.

Studies on extracts from Gleditsia sinensis have shown effects on gene expression related to inflammation and cancer. For instance, an extract of Gleditsia sinensis was found to suppress the mRNA expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression, in esophageal squamous cell carcinoma cell lines. nih.gov Another study on a saponin fraction from Gleditsia sinensis demonstrated a reduction in the expression of pro-inflammatory proteins. d-nb.info Furthermore, extracts from the thorns of Gleditsia sinensis have been shown to down-regulate proangiogenic proteins. d-nb.info It is plausible that Gleditsioside G, as a constituent of these extracts, contributes to these effects, potentially through the modulation of signaling pathways like NF-κB. vulcanchem.com However, research with the isolated compound is necessary to confirm its specific role in regulating the expression of these and other genes and the subsequent synthesis of proteins.

Table 1: Genes and Proteins Potentially Influenced by Gleditsioside G or Related Compounds

| Gene/Protein | Potential Effect | Context of Finding |

| Cyclooxygenase-2 (COX-2) | Suppression of mRNA expression | Study on Gleditsia sinensis extract in cancer cells. nih.gov |

| Pro-inflammatory Cytokines | Inhibition of production | Study on saponin fraction from Gleditsia sinensis. d-nb.info |

| Proangiogenic Proteins | Down-regulation of expression | Study on Gleditsia sinensis thorn extract. d-nb.info |

| NF-κB Signaling Pathway | Potential modulation | Hypothesized mechanism for saponin effects. vulcanchem.com |

This table is based on studies of extracts or fractions of Gleditsia sinensis, and the direct effects of isolated Gleditsioside G require further investigation.

Receptor Interactions and Ligand-Binding Studies

Currently, there is a notable absence of published research specifically detailing the receptor interactions and ligand-binding studies of Gleditsioside G. The molecular targets for this compound remain largely uncharacterized. vulcanchem.com G protein-coupled receptors (GPCRs) are a major class of receptors that mediate cellular responses to a wide variety of external signals and are common targets for many drugs. umn.eduwikipedia.orgstanford.edu The interaction of a ligand with a GPCR can initiate a cascade of intracellular events, often involving G proteins and second messengers. umn.eduwikipedia.org

Given that many natural products exert their effects through interactions with specific receptors, it is conceivable that Gleditsioside G may bind to one or more receptor types to initiate its biological activities. Saponins, as a class, have been shown to interact with various cellular components, and it is hypothesized that the glycosyl chains of Gleditsioside G could be key to its pharmacological actions. vulcanchem.com

Future research employing techniques such as radioligand binding assays, surface plasmon resonance, or computational ligand-docking studies would be necessary to identify specific receptor targets for Gleditsioside G and to characterize the kinetics and thermodynamics of these interactions. Such studies would be invaluable for elucidating its mechanism of action.

Table 2: Potential Research Approaches for Gleditsioside G Receptor and Ligand Interactions

| Research Approach | Potential Application for Gleditsioside G |

| Radioligand Binding Assays | To identify and quantify binding to specific receptors. |

| Surface Plasmon Resonance | To measure the kinetics of binding interactions in real-time. |

| Computational Ligand Docking | To predict potential binding sites on various protein targets. diva-portal.orgmdpi.com |

| Proteomics and Transcriptomics | To map interactions with cellular pathways and identify potential targets. vulcanchem.com |

This table outlines potential future research directions as no specific data for Gleditsioside G is currently available.

In Vivo Preclinical Studies in Animal Models (excluding human trials)

Animal Model Selection and Rationale for Specific Disease States

Specific in vivo preclinical studies using isolated Gleditsioside G are not well-documented in publicly available scientific literature. However, research on extracts and saponin fractions from Gleditsia sinensis provides a basis for selecting relevant animal models for future studies with the purified compound.

The demonstrated anti-inflammatory and anti-cancer properties of Gleditsia extracts suggest that animal models of inflammatory diseases and cancer would be appropriate for investigating the efficacy of Gleditsioside G. For instance, a saponin fraction from Gleditsia sinensis was evaluated in a collagen-induced arthritis (CIA) mouse model, which is a well-established model that mimics human rheumatoid arthritis. tandfonline.com This model is chosen because it involves both humoral and cellular immune responses, key features of the human disease. tandfonline.com

For anti-cancer investigations, xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. doi.org An ethanol extract of Gleditsia sinensis thorns has been studied in vivo for its anti-angiogenic effects using a Matrigel plug assay in nude mice. nih.gov

Given the traditional use of Gleditsia for various ailments, other animal models could also be relevant. For example, to study potential neuroprotective effects, models of cognitive impairment, such as those induced by lipopolysaccharide (LPS), have been used for related compounds. doi.org

Table 3: Potential Animal Models for In Vivo Studies of Gleditsioside G

| Disease State | Potential Animal Model | Rationale |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in mice | Models key aspects of human RA, including inflammation and joint destruction. tandfonline.com |

| Cancer | Human tumor xenografts in immunodeficient mice | Allows for the study of tumor growth and the effects of treatment in a living system. doi.org |

| Angiogenesis | Matrigel plug assay in mice | Assesses the formation of new blood vessels, a key process in tumor growth. nih.gov |

| Cognitive Impairment | LPS-induced cognitive impairment in mice | Models neuroinflammation and resulting cognitive deficits. doi.org |

This table is based on studies of extracts or related compounds, as specific in vivo studies for isolated Gleditsioside G are lacking.

Pharmacodynamic Endpoints and Biomarker Analysis in Animal Studies

In the absence of specific in vivo studies for Gleditsioside G, the pharmacodynamic endpoints and biomarkers would be hypothesized based on the expected biological activities. Pharmacodynamics involves the study of what a drug does to the body, including the mechanism of action and the relationship between drug concentration and effect. nih.govnih.gov

For potential anti-inflammatory effects, relevant pharmacodynamic endpoints in an arthritis model would include a reduction in paw swelling, improved clinical scores of disease severity, and histological evidence of reduced joint inflammation and destruction. tandfonline.com Biomarker analysis would involve measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and autoantibodies (e.g., anti-collagen antibodies) in the serum of treated animals. tandfonline.comresearchgate.net

In the context of anti-cancer activity, pharmacodynamic endpoints would include the inhibition of tumor growth and metastasis. Biomarker analysis could involve measuring the expression of proteins involved in cell proliferation, apoptosis, and angiogenesis within the tumor tissue. d-nb.infonih.gov For example, the expression of endothelin 1 and matrix metallopeptidase 2 were analyzed as biomarkers of angiogenesis in a study with a Gleditsia sinensis thorn extract. d-nb.info

Future studies with isolated Gleditsioside G would need to establish a clear relationship between the dose administered, the concentration of the compound in the body, and the observed pharmacological effects to fully characterize its pharmacodynamic profile.

Table 4: Potential Pharmacodynamic Endpoints and Biomarkers for Gleditsioside G

| Therapeutic Area | Potential Pharmacodynamic Endpoints | Potential Biomarkers |

| Inflammation | Reduction in paw edema, improved clinical score | Serum levels of TNF-α, IL-1β, IL-6, anti-collagen antibodies. tandfonline.comresearchgate.net |

| Cancer | Inhibition of tumor growth, reduced metastasis | Tumor expression of proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), angiogenesis markers (e.g., endothelin 1). d-nb.info |

This table presents potential endpoints and biomarkers for future studies, as specific data for Gleditsioside G is not available.

Investigation of Gleditsioside G's Impact on Disease Progression and Biological Responses in Animal Models

While direct evidence for Gleditsioside G is wanting, studies on related saponins and extracts from Gleditsia sinensis provide a strong indication of their potential to impact disease progression in animal models.

A saponin fraction from Gleditsia sinensis administered orally to mice with collagen-induced arthritis dose-dependently alleviated the severity of the disease, delayed its onset, and reduced its incidence. tandfonline.com Histological analysis of the joints of these mice revealed a significant reduction in inflammatory cell infiltration, synovial hyperplasia, and bone erosion, indicating a profound impact on the progression of the disease. tandfonline.com The treatment also led to a decrease in serum levels of anti-collagen autoantibodies, suggesting an effect on the underlying autoimmune response. tandfonline.com

In the realm of cancer research, an ethanol extract of Gleditsia sinensis thorns was shown to suppress the formation of new blood vessels in an in vivo angiogenesis assay in mice. nih.gov This anti-angiogenic effect is crucial for inhibiting tumor growth and progression.

These findings strongly suggest that purified Gleditsioside G, as a prominent saponin in Gleditsia, is a promising candidate for future in vivo studies to investigate its specific contribution to these observed effects on disease progression and biological responses.

Structure Activity Relationship Sar and Derivatization of Gleditsioside G

Establishing Quantitative Structure-Activity Relationships (QSAR) for Gleditsioside G and Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For complex natural products like Gleditsioside G, QSAR can help elucidate the key structural determinants of their therapeutic effects and guide the synthesis of optimized derivatives. While specific QSAR models for Gleditsioside G are not extensively documented in publicly available literature, studies on closely related saponins (B1172615) from Gleditsia sinensis have laid the groundwork for establishing such predictive models. nih.gov These studies have successfully created a model to forecast the activities of new Gleditsia saponin (B1150181) analogues, which could be instrumental in their development as anticancer drugs. nih.govthieme-connect.com

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For Gleditsioside G and related cytotoxic triterpenoid (B12794562) saponins, the key pharmacophoric features are believed to include:

A rigid triterpenoid scaffold: This provides the basic framework for the spatial arrangement of other functional groups.

Hydrogen bond donors and acceptors: Hydroxyl groups on the aglycone and sugar moieties are critical for interactions with biological targets.

Hydrophobic regions: The triterpenoid backbone contributes to the molecule's ability to interact with lipophilic pockets in target proteins or to insert into cell membranes.

Spatially defined glycosylation: The number, type, and linkage of sugar units are crucial for modulating solubility, bioavailability, and target interaction.

The sugar moieties attached to the triterpenoid aglycone play a profound role in the biological activity of saponins. Studies on various saponins from Gleditsia sinensis have demonstrated that both the presence and the nature of the sugar chains are critical determinants of their cytotoxic effects.

Key findings on the impact of glycosylation include:

Requirement of Two Sugar Chains: Saponins with oligosaccharide chains at both the C-3 and C-28 positions of the aglycone generally exhibit significant cytotoxicity. The absence of the sugar chain at C-28 leads to a considerable loss of activity. thieme-connect.com

Length of the C-28 Sugar Chain: An increase in the length of the oligosaccharide chain at the C-28 position has been correlated with enhanced cytotoxic activity. thieme-connect.com

| Compound Analogue | Glycosylation Pattern | Relative Cytotoxic Activity |

|---|---|---|

| Bidesmosidic Saponin (e.g., Gleditsioside G) | Sugar chains at C-3 and C-28 | High |

| Monodesmosidic Saponin (C-3 only) | Sugar chain at C-3, none at C-28 | Low to Inactive |

| Analogue with Elongated C-28 Chain | Longer sugar chain at C-28 | Increased |

The triterpenoid aglycone itself is a critical component for the bioactivity of Gleditsioside G and its analogues. Modifications to this core structure can significantly impact the compound's cytotoxic potency.

Important structural features of the aglycone include:

Hydroxylation: The presence of a hydroxyl group at the C-16α position of the aglycone has been shown to increase cytotoxicity. thieme-connect.com

Monoterpene Units: Many bioactive Gleditsia saponins, including presumably Gleditsioside G, are acylated with monoterpene units. The presence of these monoterpene moieties is essential for potent cytotoxic activity. Saponins lacking this feature exhibit significantly weaker effects. thieme-connect.com The position of this acylation can also influence activity.

| Aglycone Feature | Impact on Cytotoxicity |

|---|---|

| Presence of C-16α hydroxyl group | Increases activity |

| Absence of C-16α hydroxyl group | Moderate activity |

| Presence of a monoterpene unit | Essential for high activity |

| Absence of a monoterpene unit | Weak activity |

Chemical Modification and Derivatization Strategies for Gleditsioside G

The structural complexity of Gleditsioside G presents both challenges and opportunities for chemical modification. Derivatization strategies aim to improve the therapeutic index of the natural product by enhancing its potency, selectivity, and pharmacokinetic properties.

Potential semi-synthetic modifications for Gleditsioside G analogues could include:

Modification of the Sugar Moieties: Selective hydrolysis or enzymatic cleavage of terminal sugar units, followed by the introduction of different monosaccharides, could generate a library of analogues with varied glycosylation patterns.

Acylation or Deacylation: Removal or modification of the monoterpene acyl group could be explored to understand its specific contribution to bioactivity. Introduction of different acyl chains could also modulate the compound's lipophilicity and cellular uptake.

Modification of the Aglycone: Functional groups on the triterpenoid core, such as hydroxyl groups, could be targets for esterification, etherification, or oxidation to probe their role in target binding.

The de novo synthesis of complex triterpenoid saponins like Gleditsioside G is a significant undertaking due to several factors:

Stereochemical Complexity: The triterpenoid core contains multiple chiral centers, and the stereoselective formation of glycosidic linkages is a well-known challenge in carbohydrate chemistry. eurekalert.org

Multi-step Synthesis: The construction of the aglycone and the sequential addition of multiple sugar units would require a lengthy and likely low-yielding synthetic route. ed.ac.uk

Purification Challenges: The amphiphilic nature of saponins can complicate purification, often requiring specialized chromatographic techniques.

Despite these challenges, advancements in synthetic organic chemistry, including new glycosylation methods and catalytic reactions, are making the synthesis of such complex molecules more feasible. eurekalert.org However, for the foreseeable future, the isolation of Gleditsioside G from its natural source, followed by semi-synthetic modification, remains the most viable strategy for exploring its therapeutic potential. The inherent structural complexity of these molecules poses significant hurdles to their large-scale chemical synthesis, making biotechnological production an attractive alternative. ed.ac.uk

Computational Design Approaches (e.g., in silico synthesis, generative design)

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the application of computational design approaches, such as in silico synthesis or generative design, to Gleditsioside G. While these methods are increasingly utilized in drug discovery and materials science for the design of novel molecules with desired properties, there is currently no published research detailing their use for the targeted derivatization or structural modification of Gleditsioside G.

Computational studies have been performed on other saponins from the Gleditsia genus, but these have not extended to the generative design or in silico synthesis of new analogs. researchgate.net General computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are commonly applied to triterpenoid saponins to explore their biological activities. mdpi.comnih.gov However, specific applications of advanced computational design for creating novel Gleditsioside G derivatives remain an unexplored area of research.

Advanced Analytical and Characterization Techniques for Gleditsioside G Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For complex structures like Gleditsioside G, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

1D NMR:

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling patterns reveal the number of neighboring protons.

¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon atoms in the molecule, providing information on their chemical environment and hybridization state.

2D NMR: 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is vital for connecting different fragments of the molecule and for determining the linkages between the aglycone and the sugar moieties, as well as the sequence of sugars in the glycosidic chains.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, not just those that are directly coupled. It is particularly useful for identifying all the protons belonging to a specific sugar residue in the glycosidic chain.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the stereochemistry and three-dimensional conformation of the molecule, including the linkages between sugar units and their orientation relative to the aglycone.

The structural elucidation of related triterpenoid (B12794562) saponins (B1172615) from Gleditsia species, such as Gleditsiosides N, O, P, and Q, has been successfully achieved through extensive 1D and 2D NMR studies. ekb.eg

Illustrative ¹³C NMR Data for a Representative Gleditsia Saponin (B1150181) Aglycone and Sugar Moieties

| Carbon No. | Aglycone (Oleanolic Acid type) Chemical Shift (δC) ppm | Sugar Moiety Chemical Shift (δC) ppm |

| 1' (Glc) | 105.2 | |

| 2' (Glc) | 75.3 | |

| 3' (Glc) | 78.1 | |

| 4' (Glc) | 71.5 | |

| 5' (Glc) | 77.9 | |

| 6' (Glc) | 69.1 | |

| 1'' (Ara) | 104.8 | |

| 2'' (Ara) | 83.1 | |

| 3'' (Ara) | 74.5 | |

| 4'' (Ara) | 69.4 | |

| 5'' (Ara) | 66.2 | |

| 1''' (Xyl) | 106.9 | |

| 2''' (Xyl) | 75.1 | |

| 3''' (Xyl) | 77.8 | |

| 4''' (Xyl) | 71.0 | |

| 5''' (Xyl) | 67.0 |

Mass Spectrometry (MS, HR-ESI-MS, LC-ESI/MS/MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and molecular formula of a compound. For large and complex molecules like Gleditsioside G, soft ionization techniques such as Electrospray Ionization (ESI) are employed to generate intact molecular ions with minimal fragmentation.

High-Resolution Mass Spectrometry (HR-ESI-MS): This technique provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and thus the molecular formula of the compound. This is a critical step in confirming the identity of a newly isolated or synthesized molecule.

Liquid Chromatography-Electrospray Ionization/Tandem Mass Spectrometry (LC-ESI/MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. After separation by LC, the compound of interest is ionized by ESI and the precursor ion (the molecular ion) is selected and subjected to fragmentation. The resulting fragment ions provide valuable structural information. In the context of Gleditsioside G, MS/MS analysis is instrumental in:

Confirming the aglycone structure: The fragmentation pattern of the aglycone can be compared to known triterpenoid structures.

Determining the sugar sequence: The sequential loss of sugar residues from the molecular ion allows for the determination of the number and type of sugars in the glycosidic chains, as well as their sequence.

Identifying the linkage points: While less definitive than NMR, the fragmentation pattern can sometimes provide clues about the linkage points between the sugar units and between the sugar chains and the aglycone.

Studies on saponins from Gleditsia species have utilized ESI-MS/MS to characterize the structures, where the relative abundances of certain fragment ions were correlated with the number of sugar residues in the different glycosidic chains, aiding in the differentiation of isomers. d-nb.info

Representative MS/MS Fragmentation Data for a Gleditsia Saponin

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Interpretation |

| 1219.6 | 1087.5 | [M+H - Xylose]⁺ |

| 955.5 | [M+H - 2Xylose]⁺ | |

| 793.4 | [M+H - 2Xylose - Rhamnose]⁺ | |

| 631.3 | [M+H - 2Xylose - Rhamnose - Glucose]⁺ | |

| 455.3 | [Aglycone+H]⁺ (Echinocystic acid) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. While triterpenoid saponins themselves often lack strong chromophores that absorb in the near-UV and visible regions, this technique can still be useful. The absence of significant absorption above 220 nm can indicate the lack of conjugated systems in the molecule, which is characteristic of many triterpenoid aglycones. If the saponin is acylated with a group that contains a chromophore (e.g., a phenolic acid), UV-Vis spectroscopy can help in its identification. The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a set of laboratory techniques for the separation of mixtures. For natural product research, it is essential for both the isolation and the analysis of pure compounds.

High-Performance Liquid Chromatography (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of compounds in a mixture. When coupled with a Diode Array Detector (DAD), it provides both quantitative data and UV-Vis spectra of the separated components.

Purity Assessment: HPLC-DAD is used to assess the purity of a Gleditsioside G sample by separating it from any impurities. A pure sample should ideally show a single, sharp peak in the chromatogram at a specific retention time. The DAD can confirm the homogeneity of the peak by showing a consistent UV spectrum across the entire peak.

Quantification: By creating a calibration curve with known concentrations of a pure standard, HPLC-DAD can be used to accurately quantify the amount of Gleditsioside G in a sample, such as a plant extract. This is crucial for standardization and for determining the yield of an extraction or synthesis process.

HPLC-DAD has been successfully used for the chemical fingerprinting and quantitative analysis of saponin-containing fruits of Gleditsia sinensis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC.

Enhanced Purity Assessment: The higher resolution of UPLC allows for the separation of closely related impurities that might co-elute with the main compound in an HPLC analysis, providing a more accurate assessment of purity.

High-Throughput Analysis: The faster run times of UPLC make it ideal for high-throughput screening of extracts or for quality control applications where a large number of samples need to be analyzed quickly.

UPLC, often coupled with mass spectrometry (UPLC-MS), is a powerful tool for the rapid profiling of phytochemicals in plant extracts, including those from Gleditsia species.

Development and Validation of Quantitative Analytical Methods